(4,5,17-Trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl) 2-hydroxy-2-methylbutanoate
説明
特性
IUPAC Name |
(4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl) 2-hydroxy-2-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O10/c1-6-22(4,31)21(30)35-16-15-11(3)17(27)25(32)20-23(5)12(10(2)7-13(26)18(23)28)8-14(34-19(16)29)24(15,20)9-33-25/h7,11-12,14-18,20,27-28,31-32H,6,8-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBGCYVAJRRQKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)OC1C2C(C(C3(C4C2(CO3)C(CC5C4(C(C(=O)C=C5C)O)C)OC1=O)O)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1259-86-5 | |
| Record name | Glaucarubinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=277286 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
準備方法
Ultrasonic-Assisted Extraction (UAE)
Ultrasonic-assisted extraction has emerged as the preferred method for glaucarubinone isolation due to its efficiency in disrupting plant cell walls. A standardized protocol involves:
-
Solvent selection : Sequential extraction with chloroform, methanol, and aqueous solvents to isolate polar and non-polar fractions.
-
Equipment parameters : Digital ultra-bath sonicator operating at 40 kHz, 30°C, and 60–100 W power.
-
Extraction duration : 40-minute cycles to maximize compound yield while minimizing thermal degradation.
Post-extraction, the solvent is evaporated under reduced pressure using rotary evaporators, yielding a syrupy residue. The crude extract is further desiccated on a water bath at 60°C to remove residual moisture.
Yield Calculation
Extract yield is calculated on a dry-weight basis using the formula:
Reported yields for Simarouba glauca leaf extracts range from 8.2% (chloroform) to 12.5% (methanol).
Chromatographic Isolation of Glaucarubinone
Preparative Thin-Layer Chromatography (TLC)
Crude extracts are fractionated using silica gel TLC plates activated at 110°C for 30 minutes. A mobile phase of n-hexane:ethyl acetate (2:8 v/v) achieves optimal separation of quassinoids. Post-development, bands corresponding to glaucarubinone (Rf ≈ 0.22–0.24) are visualized under UV light (254 nm), scraped, and eluted with methanol.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC quantifies glaucarubinone content in bioactive fractions. Key parameters include:
-
Standard curve : Linear regression of glaucarubinone standards (2–6 µg/µL) at Rf 0.24.
-
Detection : Densitometric scanning at 254 nm, with a calibration equation of ().
-
Quantification : Fraction 4 (Fr4) from Simarouba glauca methanol extract contains 12.573 µg glaucarubinone per mg of extract.
Spectral Characterization and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
-NMR and -NMR spectra confirm glaucarubinone’s structure through characteristic signals:
Mass Spectrometry (MS)
High-resolution ESI-MS identifies the molecular ion peak at m/z 433.1932 [M+H], consistent with the molecular formula .
Challenges and Optimization Strategies
Solvent Polarity and Compound Stability
Chloroform-methanol mixtures (1:1 v/v) enhance glaucarubinone solubility but require strict temperature control (<40°C) to prevent epoxidation. Aqueous extracts exhibit lower yields due to quassinoid hydrophobicity, necessitating surfactant-assisted extraction for improved recovery.
Scalability Limitations
Preparative TLC, while effective for laboratory-scale isolation, is impractical for industrial production. Column chromatography using reversed-phase C18 silica and gradient elution (methanol:water 70–100%) is under investigation for higher throughput.
Comparative Analysis of Extraction Methods
Table 1 summarizes key performance metrics across extraction techniques:
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Ultrasonic (methanol) | 12.5 | 89.3 | 0.67 |
| Maceration (ethanol) | 9.8 | 76.2 | 24 |
| Soxhlet (chloroform) | 10.1 | 82.4 | 6 |
化学反応の分析
反応の種類: グラウカルービノンは、次のようなさまざまな化学反応を起こします。
酸化: この反応には、酸素の付加または水素の除去が含まれ、グラウカルービノンの酸化誘導体の形成につながります。
還元: 水素の付加または酸素の除去により、化合物の還元型が生成されます。
一般的な試薬と条件:
酸化剤: 過マンガン酸カリウムまたは三酸化クロムなど。
還元剤: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなど。
置換試薬: ハロゲンまたはアルキル化剤など.
主要な生成物: これらの反応から形成される主要な生成物には、グラウカルービノンのさまざまな酸化、還元、置換誘導体が含まれ、それぞれが潜在的に異なる生物活性を持っています .
4. 科学的研究への応用
化学: これは、キサントン類の合成と反応性を研究するためのモデル化合物として役立ちます。
生物学: 研究により、グラウカルービノンは癌細胞の遊走と浸潤を阻害できることが示されており、潜在的な抗癌剤となっています.
科学的研究の応用
Chemistry: It serves as a model compound for studying the synthesis and reactivity of quassinoids.
Medicine: Its anti-malarial properties have been explored for the development of new treatments for malaria.
作用機序
グラウカルービノンの作用機序には、いくつかの分子標的と経路が含まれます。
抗癌活性: これは、上皮間葉転換に関連する転写因子であるTwist1のレベルを調節し、細胞外シグナル調節キナーゼのリン酸化を阻害することにより、癌細胞の遊走と浸潤を減少させます.
抗マラリア活性: これは、マラリアの原因となる寄生虫であるプラスモジウム種のライフサイクルを、その生存に不可欠な特定の酵素と経路を標的にすることで妨げます.
6. 類似の化合物との比較
グラウカルービノンは、その特定の構造と生物活性により、キサントン類の中でもユニークです。 類似の化合物には次のものがあります。
ブルセアンチン: 抗白血病活性で知られています。
ホラカンソン: 抗炎症および抗菌特性を示します。
アイランシンノン: 注目すべき生物活性を持つ別のキサントン類です.
これらの化合物は、グラウカルービノンと構造的に類似していますが、特定の官能基と生物学的効果が異なっており、グラウカルービノンの治療の可能性における独自性を強調しています .
類似化合物との比較
Structural and Functional Analogues: Quassinoids
Quassinoids share a triterpene backbone but differ in substituents and oxidation states, leading to varied bioactivities. Below is a comparative analysis of glaucarubinone with other quassinoids:
Table 1: Key Quassinoids from Simarouba glauca and Their Properties
Key Findings :
- Potency vs. Toxicity: Glaucarubinone exhibits stronger anti-cancer potency (e.g., IC₅₀ of 4 nM in Merkel cell carcinoma vs. 160 nM for glaucarubin) but higher toxicity in normal human dermal fibroblasts (HDFs), limiting its therapeutic window .
- PAK1 Specificity: Unlike other quassinoids, glaucarubinone uniquely targets PAK1, disrupting HIF-1α and β-catenin pathways in colorectal cancer .
Comparison with Non-Quassinoid Anti-Cancer Agents
Glaucarubinone’s mechanism and efficacy differ significantly from non-quassinoid compounds:
Table 2: Functional Comparison with Non-Quassinoid Compounds
Key Findings :
- PAK1 Targeting: Both glaucarubinone and FRAX597 inhibit PAK1, but glaucarubinone’s natural origin and multi-pathway effects (e.g., HIF-1α suppression) provide broader anti-tumor activity .
- ROS-Mediated Chemosensitization: Glaucarubinone uniquely sensitizes cancer cells to paclitaxel via ROS-dependent ABC transporter inhibition, a mechanism absent in bufalin or homoharringtonine .
Toxicity and Selectivity Challenges
While glaucarubinone demonstrates potent anti-cancer effects, its toxicity in normal cells (e.g., IC₅₀ of 166 nM in HDFs) contrasts with glaucarubin’s lower toxicity profile . Structural studies indicate that modifications at the C-15 position can reduce toxicity while retaining efficacy, as seen in synthetic analogues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
